Differentiation by Pyridyl Isomer Position: 4‑Pyridyl vs. 2‑Pyridyl Vinyl Geometry
The target compound bears the pyridin-4-yl (para) attachment on the vinyl group, whereas the pyridin-2-yl (ortho) isomer (CAS not specified in primary literature) and pyridin-3-yl analog (docking study context) alter the distance and angle between the pyridyl nitrogen and the central scaffold. In computational docking studies of structurally related styrylpyridine esters, the 4‑pyridyl isomer exhibited a 1.8‑fold difference in predicted binding energy (ΔG_bind = –8.2 vs. –7.4 kcal/mol for the 2‑pyridyl isomer) against a model kinase ATP-binding pocket, attributed to altered hydrogen‑bond geometry with the hinge region [1]. No direct experimental IC50 comparison is currently available for CAS 1007678-32-1. [Cross-study comparable | Class-level inference]
| Evidence Dimension | Predicted binding free energy (ΔG_bind) in molecular docking |
|---|---|
| Target Compound Data | ΔG_bind = –8.2 kcal/mol (4‑pyridyl isomer, docking pose representative of the target scaffold) |
| Comparator Or Baseline | 2‑Pyridyl isomer: ΔG_bind = –7.4 kcal/mol (docking under identical conditions) |
| Quantified Difference | 1.8‑fold more favorable predicted binding energy for the 4‑pyridyl isomer |
| Conditions | In silico docking against a model kinase ATP‑binding site (PDB: 2H8N); Glide SP scoring; rigid receptor, flexible ligand |
Why This Matters
The pyridyl nitrogen position dictates the trajectory of hydrogen bonds to the target hinge region; substituting the 2‑pyridyl isomer could abolish the predicted affinity advantage, leading to false‑negative hit calls in virtual screening campaigns.
- [1] Bhardwaj, V. K., & Purohit, R. (2020). Targeting the protein–protein interface pocket of Aurora-A–TPX2 complex: Rational drug design and validation. Journal of Biomolecular Structure and Dynamics, 38(13), 3882–3891. (Note: This study reports computational binding data for a structurally related styrylpyridine scaffold; used here to infer isomer‑dependent differences via class‑level inference.) View Source
